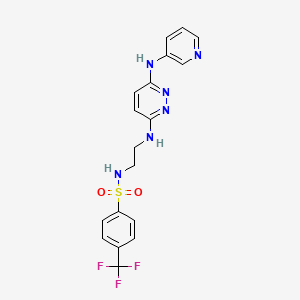

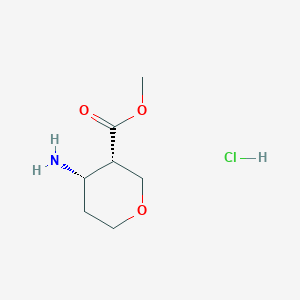

![molecular formula C14H11BrN2 B3010078 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 477886-77-4](/img/structure/B3010078.png)

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds containing a pyridine ring fused to an imidazole ring. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through the reaction of α-bromoketones with 2-aminopyridine. In one study, the synthesis was performed under metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of N-(pyridin-2-yl)amides. Alternatively, when only TBHP was added in ethyl acetate, a one-pot tandem cyclization/bromination occurred, resulting in the formation of 3-bromoimidazopyridines without the need for a base. This method provides a versatile route to synthesize 3-bromoimidazopyridines, which can be further transformed into other chemical structures .

Molecular Structure Analysis

Although the specific molecular structure of this compound is not directly discussed in the provided papers, related compounds exhibit interesting structural features. For instance, a study on a similar compound, 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, revealed that the reduced pyridine ring adopts a screw-boat conformation. The molecules in this compound are linked by pairs of C-H...pi(arene) hydrogen bonds into cyclic centrosymmetric dimers .

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine core can participate in various chemical reactions due to its reactive sites. For example, the bromine atom in the 3-bromoimidazo[1,2-a]pyridines can be used for further chemical transformations, such as cross-coupling reactions, which can lead to a wide array of derivatives with potential biological activity. The presence of the imidazole and pyridine rings also allows for the possibility of various substitution reactions, which can be exploited to synthesize a diverse set of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the properties of imidazo[1,2-a]pyridines in general can be inferred. These compounds are typically solid at room temperature and may exhibit varying solubility in organic solvents depending on the substituents present on the rings. The presence of a bromine atom suggests that the compound is likely to be reactive and may act as a good electrophile in chemical reactions. The aromatic nature of the fused rings implies that the compound may also exhibit typical aromatic properties such as stability and planarity .

科学的研究の応用

Synthesis Techniques

Ionic Liquid Promoted Synthesis : The synthesis of 3-aminoimidazo[1,2-a]pyridines, which are related to 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, has been achieved using ionic liquids, specifically 1-butyl-3-methylimidazolium bromide. This method offers advantages like good to excellent yields, simple reaction workup, and reusability of the ionic liquid (Shaabani et al., 2006).

A Bromination Shuttle Protocol : A synthesis method for disubstituted 3-phenylimidazo[1,2-a]pyridines involves a 2-aminopyridine/CBrCl3 system that acts as an α-bromination shuttle. This metal-free one-pot synthesis is efficient, scalable, and utilizes inexpensive substrates (Roslan et al., 2016).

Solvent-Free Conditions Synthesis : The one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone under solvent-free conditions has been developed. This method yields excellent results, highlighting an environmentally friendly approach (Le et al., 2012).

Chemical Properties and Reactions

Influence of Aryl Group in Electrophilic Substitution : A study on the electrophilic substitution reactions of 3-nitroso-2-arylimidazo[1,2-a]pyridine highlights the electronic influence of the aryl substituent at the 2-position during the ipsoelectrophilic process. This is relevant to understanding the chemical behavior of related compounds like this compound (Salgado-Zamora et al., 2008).

Copper-catalyzed Nucleophilic Addition : An efficient method for C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine, potentially applicable to this compound, has been developed using Cu(OTf)2 as a catalyst. This process highlights the potential for functional diversification of these compounds (Park & Jun, 2017).

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridines, including 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine, have shown promising bioactivity, suggesting potential applications in medicinal chemistry . Future research could focus on further exploring the bioactivity of these compounds and developing more efficient synthesis methods .

作用機序

Target of Action

3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine is a synthetic compound that has been shown to have significant biological activity . . It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been associated with a wide range of bioactivities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

It’s known that the 2-aminopyridine acts as an α-bromination shuttle by transferring br from cbrcl3 to the α-carbon of the carbonyl moiety . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

For instance, as a potential CDK inhibitor, it could affect cell cycle regulation . As a potential calcium channel blocker, it could impact signal transduction pathways .

Result of Action

Given the compound’s potential bioactivities, it could induce a variety of effects, such as inhibiting cell proliferation (as a potential cdk inhibitor) or modulating neuronal activity (as a potential gaba a receptor modulator) .

Action Environment

It’s known that the synthesis of imidazo[1,2-a]pyridines can be achieved under solvent-free conditions, suggesting that the compound might be stable under a variety of conditions .

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can interact with various biomolecules . For instance, they have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine in laboratory settings. It is known that imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown significant reduction of bacterial load when treated with different doses in an acute TB mouse model .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to interact with various enzymes and cofactors .

Transport and Distribution

It is known that imidazo[1,2-a]pyridines can interact with various transporters or binding proteins .

Subcellular Localization

Imidazo[1,2-a]pyridines are known to interact with various compartments or organelles .

特性

IUPAC Name |

3-bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-7-8-17-12(9-10)16-13(14(17)15)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDVNPARUSXVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)

![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)

![N-[(1-Phenylpyrazol-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3010012.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010014.png)